((2 5-Dibutoxy-1 4-phenylene)bis(methyl&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two butoxy groups attached to a phenylene ring, which is further connected to methyl groups. Its molecular formula is C52H54Br2O2P2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) typically involves the reaction of 2,5-dibutoxy-1,4-dibromobenzene with triphenylphosphine under specific conditions. The reaction is carried out in a solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-1,4-phenylene bis(methyl&)
- 2,5-Diethoxy-1,4-phenylene bis(methyl&)
- 2,5-Dipropoxy-1,4-phenylene bis(methyl&)
Uniqueness
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) is unique due to its specific butoxy substituents, which confer distinct physical and chemical properties compared to its analogs. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized polymers and materials.
Properties
CAS No. |
229494-69-3 |
---|---|
Molecular Formula |
C52H54Br2O2P2 |
Molecular Weight |
932.7 g/mol |
IUPAC Name |
[2,5-dibutoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C52H54O2P2.2BrH/c1-3-5-37-53-51-39-44(42-56(48-31-19-10-20-32-48,49-33-21-11-22-34-49)50-35-23-12-24-36-50)52(54-38-6-4-2)40-43(51)41-55(45-25-13-7-14-26-45,46-27-15-8-16-28-46)47-29-17-9-18-30-47;;/h7-36,39-40H,3-6,37-38,41-42H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
LHEGSMNQXYNSFP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCC)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.